Cas no 56971-43-8 (2-Propen-1-amine, N-ethyl-N,2-dimethyl-)

2-Propen-1-amine, N-ethyl-N,2-dimethyl- structure
56971-43-8 structure
Product Name:2-Propen-1-amine, N-ethyl-N,2-dimethyl-
CAS No:56971-43-8
MF:C7H15N
MW:113.200701951981
CID:347053
PubChem ID:22244914
Update Time:2025-04-19

2-Propen-1-amine, N-ethyl-N,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-amine, N-ethyl-N,2-dimethyl-
    • N-ethyl-N,2-dimethylprop-2-en-1-amine
    • DTXSID10623784
    • SCHEMBL5870356
    • 56971-43-8
    • Inchi: 1S/C7H15N/c1-5-8(4)6-7(2)3/h2,5-6H2,1,3-4H3
    • InChI Key: FDBRUHQKZFYGKR-UHFFFAOYSA-N
    • SMILES: N(C)(CC)CC(=C)C

Computed Properties

  • Exact Mass: 113.12055
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 76.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
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